molecular formula C11H8N2O5S B1608055 {[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid CAS No. 67572-43-4

{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid

Cat. No. B1608055
CAS RN: 67572-43-4
M. Wt: 280.26 g/mol
InChI Key: ANWYZYDPQJWUFS-UHFFFAOYSA-N
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Description

The compound “{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” is a complex organic molecule. It contains a 1,3-benzodioxole moiety, which is a common feature in many bioactive compounds . The 1,3,4-oxadiazole ring is a heterocyclic compound, and it is often found in various pharmaceuticals due to its diverse biological activities.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a 1,3-benzodioxole ring attached to a 1,3,4-oxadiazole ring via a sulfur atom, with an acetic acid group also attached to the sulfur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetic acid group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of {[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is not fully understood, but it is believed to involve the formation of a complex with metal ions. The thioether group in this compound acts as a chelating agent, binding to metal ions and forming a stable complex. The oxadiazole group in this compound acts as a fluorescent probe, allowing for the detection of metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not exhibit any significant side effects. In vitro studies have demonstrated that this compound can selectively bind to metal ions, such as copper and zinc, and can inhibit the growth of cancer cells. In vivo studies have shown that this compound can accumulate in tumor tissues and can be used for tumor imaging.

Advantages and Limitations for Lab Experiments

The advantages of using {[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid in lab experiments include its high selectivity for metal ions, its low toxicity profile, and its potential use in the development of fluorescent probes and metal complexes. The limitations of using this compound in lab experiments include its limited solubility in water and its potential interactions with other molecules in biological systems.

Future Directions

The future directions for {[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid research include the development of new synthesis methods for this compound derivatives with improved properties, the investigation of the mechanism of action of this compound, and the exploration of its potential applications in various fields of scientific research. Additionally, the development of this compound-based fluorescent probes and metal complexes for biological imaging and sensing applications is an area of active research.

Scientific Research Applications

{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and viral infections. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes. In material science, this compound has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activities. Without specific data, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5S/c14-9(15)4-19-11-13-12-10(18-11)6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWYZYDPQJWUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360150
Record name {[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67572-43-4
Record name {[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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